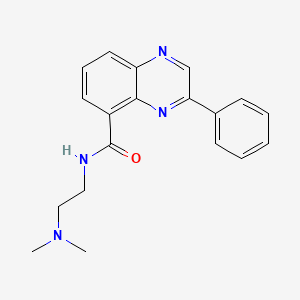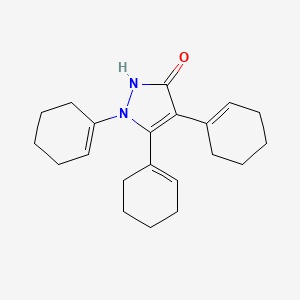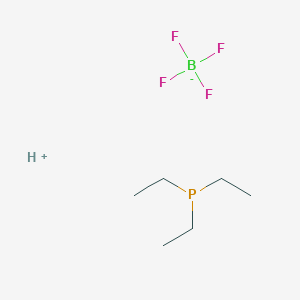
Triethyl-Phosphine tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl-Phosphine tetrafluoroborate is an organophosphorus compound that features a phosphorus atom bonded to three ethyl groups and associated with a tetrafluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl-Phosphine tetrafluoroborate can be synthesized through the reaction of triethylphosphine with tetrafluoroboric acid. The reaction typically occurs under an inert atmosphere to prevent oxidation of the phosphine. The general reaction is as follows:
P(C2H5)3+HBF4→[P(C2H5)3H]+[BF4]−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl-Phosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Addition: The compound can add to alkenes and alkynes, forming new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and alkyl halides for substitution reactions. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and addition products with alkenes and alkynes.
Wissenschaftliche Forschungsanwendungen
Triethyl-Phosphine tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, particularly in transition metal catalysis.
Biology: The compound can act as a reducing agent in biological studies, particularly in the reduction of disulfide bonds in proteins.
Industry: The compound is used in the synthesis of polymers and other advanced materials, leveraging its reactivity and stability.
Wirkmechanismus
The mechanism by which Triethyl-Phosphine tetrafluoroborate exerts its effects involves the formation of phosphine-centered radicals through single-electron transfer processes. These radicals can then participate in various chemical transformations, including addition and substitution reactions. The tetrafluoroborate anion stabilizes the phosphine, preventing its oxidation and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tri-tert-butylphosphine tetrafluoroborate
- Triisopropylphosphonium tetrafluoroborate
Comparison
Triethyl-Phosphine tetrafluoroborate is unique due to its ethyl groups, which provide a balance between steric hindrance and reactivity. In contrast, Tri-tert-butylphosphine tetrafluoroborate has bulky tert-butyl groups that offer greater steric protection but may reduce reactivity. Triisopropylphosphonium tetrafluoroborate, with its isopropyl groups, offers intermediate steric effects and reactivity compared to the other two compounds.
Eigenschaften
Molekularformel |
C6H16BF4P |
|---|---|
Molekulargewicht |
205.97 g/mol |
IUPAC-Name |
hydron;triethylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C6H15P.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q;-1/p+1 |
InChI-Schlüssel |
QNHVCYYTEDVXNW-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].[B-](F)(F)(F)F.CCP(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



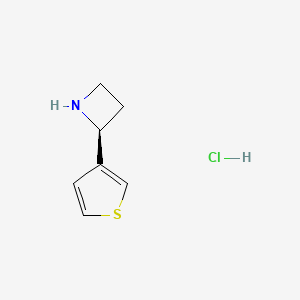
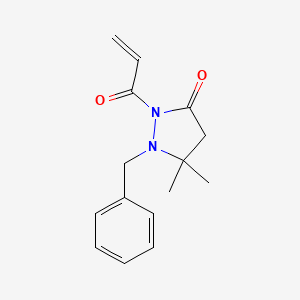

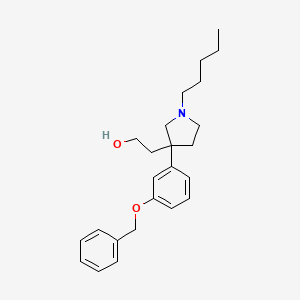
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)
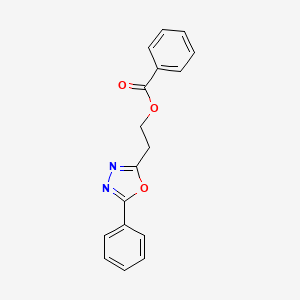
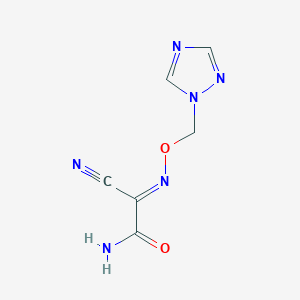

![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
